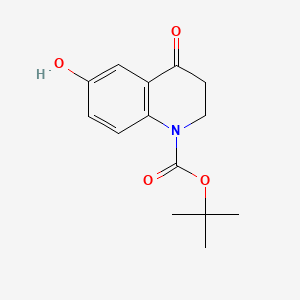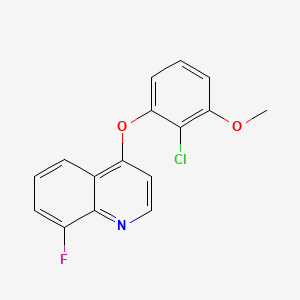
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate (TBFC) is a synthetic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various organic molecules, as a reagent in the synthesis of pharmaceuticals, and as a tool for studying the biochemical and physiological effects of drugs. TBFC has also been studied for its potential applications in the treatment of various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the study of the biochemical and physiological effects of drugs. It has also been used as a tool for studying the mechanism of action of drugs and for studying the effects of drugs on various physiological systems. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is not fully understood. It is believed to interact with various cellular proteins and enzymes, resulting in changes in their activity. Additionally, it is believed to interact with various receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In studies of its effects on drug metabolism, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in an increase in the bioavailability of certain drugs. In studies of its effects on the biochemical and physiological effects of drugs, it has been shown to inhibit the activity of certain receptors, resulting in an increase in the potency of certain drugs. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate in lab experiments are that it is relatively easy to synthesize and that it is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. The main limitation of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate research include further studies of its mechanism of action, further studies of its effects on drug metabolism, further studies of its effects on the biochemical and physiological effects of drugs, and further studies of its potential applications in the treatment of various diseases, including cancer. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on various physiological systems.
Synthesemethoden
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate can be synthesized by the reaction of 4-cyano-2-fluoro-5-hydroxybenzaldehyde with tert-butyl isocyanate in the presence of a catalytic amount of triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography and characterized by spectroscopic and analytical methods.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9-5-10(16)7(6-14)4-8(9)13/h4-5,16H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCTXSHFSGRAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)



![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)


![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)